molecular formula C5H6ClN3O2 B2962440 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride CAS No. 2225181-85-9

2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride

Cat. No.: B2962440
CAS No.: 2225181-85-9
M. Wt: 175.57
InChI Key: XLLMXCJAQHJOIB-DYVSEJHDSA-N
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Description

2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride is a chemical compound with the molecular formula C₅H₆ClN₃O₂ It is characterized by the presence of a nitroethenyl group attached to an imidazole ring, which is further combined with a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride typically involves the reaction of imidazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitroethenyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of imidazole and nitroethene in suitable solvents. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole ring.

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific molecular targets, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazole: Similar in structure but lacks the nitroethenyl group.

    1-Methyl-2-nitroimidazole: Contains a methyl group instead of the nitroethenyl group.

    2-Aminoimidazole: The nitro group is replaced with an amino group.

Uniqueness

2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride is unique due to the presence of both the nitroethenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(E)-2-nitroethenyl]-1H-imidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2.ClH/c9-8(10)4-1-5-6-2-3-7-5;/h1-4H,(H,6,7);1H/b4-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLMXCJAQHJOIB-DYVSEJHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=C[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C=C/[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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